(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine
Description
(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine is a secondary amine characterized by a 2,6-dichlorobenzyl group attached to a butan-2-ylamine moiety. The compound is commercially available for research purposes, as indicated by its listing in CymitQuimica’s catalog .
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBKOXATIQAEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine typically involves the reaction of 2,6-dichlorobenzyl chloride with butan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Shared 2,6-Dichlorophenyl Motif
The 2,6-dichlorophenyl group is a common structural feature in several therapeutic agents. Key comparisons include:
Clonidine
- Structure : N-(2,6-Dichlorophenyl)-4,5–1H-imidazol-2-amine .
- Activity : α2-adrenergic receptor agonist, used for hypertension and ADHD.
Methyldopa
- Structure : N-(2,6-Dichlorophenyl)amine .
- Activity: Prodrug converted to α-methylnorepinephrine, acting as a centrally acting antihypertensive.
- Contrast : Methyldopa lacks the alkyl chain present in the target compound, which may limit its membrane permeability compared to the more lipophilic (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine .
Antitumor Agents
- Example: 2,4-Diamino-5-(3′,4′-dichlorophenyl)-6-ethylpyrimidine ().
- Activity : Inhibits H.Ep. #3 tumor growth at toxic doses.
- Contrast : The pyrimidine ring in this compound enables DNA interaction, whereas the target compound’s secondary amine structure may favor different mechanisms (e.g., enzyme inhibition) .
Secondary Amine Derivatives
The target compound belongs to a broader class of secondary amines. Comparisons with structurally related amines include:
N-(2,6-Dichlorophenyl)-S-methyl-isothiouronium Hydroiodide
- Structure : Derived from 2,6-dichloroaniline and methyl iodide .
- Synthesis: Refluxed with methanol, highlighting the reactivity of dichlorophenyl precursors.
- Contrast : The thiourea group in this compound differs from the butan-2-ylamine group, impacting solubility and stability .
3-Boc-Aminoethylazetidine Hydrochloride
Data Table: Key Properties and Activities
| Compound | Structure Highlights | Pharmacological Activity | Key Contrasts |
|---|---|---|---|
| This compound | Butan-2-yl + 2,6-dichlorobenzyl | Not explicitly documented | High lipophilicity; research-grade |
| Clonidine | Imidazole + dichlorophenyl | α2-Adrenergic agonist (antihypertensive) | Receptor specificity vs. lipophilicity |
| Methyldopa | Amino acid derivative | Centrally acting antihypertensive | Prodrug vs. direct activity |
| 2,4-Diamino-5-(3′,4′-dichlorophenyl)-6-ethylpyrimidine | Pyrimidine + dichlorophenyl | Antitumor (toxic dose) | DNA interaction vs. amine reactivity |
Research Findings and Implications
- Antitumor Potential: Compounds with dichlorophenyl groups (e.g., 1,4-dimethanesulfonyloxybutane) show activity in preclinical models, suggesting that the target compound’s dichlorophenyl moiety may confer antitumor properties under specific conditions .
- Synthetic Accessibility : The use of 2,6-dichloroaniline as a precursor () indicates feasible synthesis routes for the target compound, though alkylation steps may require optimization.
- Therapeutic Gaps : Unlike clonidine or methyldopa, the target compound lacks documented clinical applications, highlighting opportunities for structure-activity relationship (SAR) studies to explore its bioactivity .
Biological Activity
Overview
(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine is an organic compound with the molecular formula C11H15Cl2N. This compound features a butan-2-yl group linked to a 2,6-dichlorophenylmethylamine moiety. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry and pharmacological research.
- Molecular Weight : 232.15 g/mol
- Structure : Contains both chloro and dichloro substituents on the phenyl ring, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or modulation of signaling pathways within cells. The precise mechanisms depend on the context of use, including potential applications in anti-inflammatory and antimicrobial therapies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against gram-positive bacteria and mycobacterial strains. In particular, certain compounds have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like ampicillin and rifampicin .
Cytotoxicity Studies
In vitro assessments of cytotoxicity reveal that while some derivatives exhibit potent antimicrobial effects, they also show low toxicity towards mammalian cell lines. For example, certain compounds demonstrated submicromolar activity against cancer cell lines without significant cytotoxic effects on primary cells . This duality makes this compound a promising candidate for further therapeutic exploration.
Case Studies
-
Antibacterial Efficacy :
- A study evaluated various derivatives for their antibacterial activity against S. aureus and E. faecalis. Compounds with dichloro substituents showed enhanced efficacy compared to their monochloro counterparts.
- Table 1 summarizes the antibacterial activity of selected compounds:
Compound Name Activity Against S. aureus Activity Against E. faecalis Compound A High Moderate Compound B Moderate Low Compound C Very High High -
Cytotoxicity Profiles :
- An investigation into the cytotoxic effects of these compounds on cancer cell lines revealed that specific derivatives maintained low toxicity levels while exhibiting significant antibacterial properties.
- Table 2 presents cytotoxicity data:
Compound Name IC50 (µM) on Cancer Cells Toxicity Level Compound A 5 Low Compound B 10 Moderate Compound C 3 Very Low
Applications in Research and Industry
This compound has potential applications across various fields:
- Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.
- Biological Research : Investigated for its role in enzyme inhibition and receptor binding studies.
- Industrial Use : Employed in the production of specialty chemicals and pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
